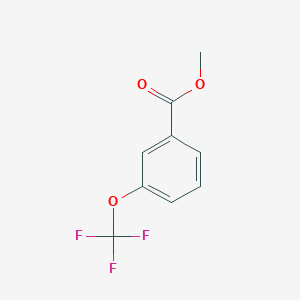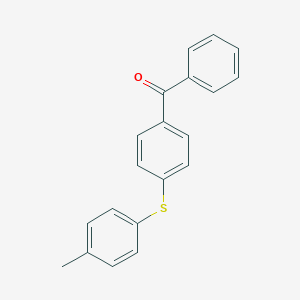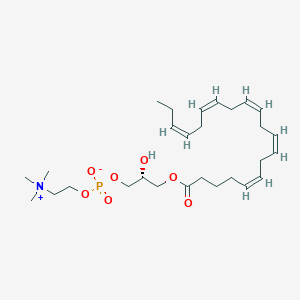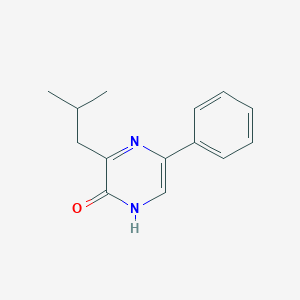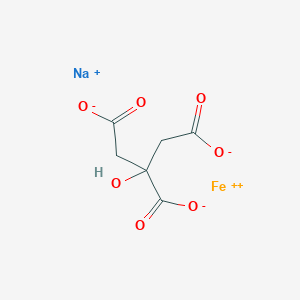
Sodium;2-hydroxypropane-1,2,3-tricarboxylate;iron(2+)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium;2-hydroxypropane-1,2,3-tricarboxylate;iron(2+) is a chemical compound that has gained significant attention in scientific research because of its potential applications in medicine and biotechnology. Also known as iron (II) citrate, this compound is a coordination complex that consists of a central iron ion surrounded by citrate ligands.
Mécanisme D'action
Sodium;2-hydroxypropane-1,2,3-tricarboxylate;iron(2+) exerts its biological effects through various mechanisms. It can act as an iron supplement, providing the body with the necessary iron ions for various physiological processes. Additionally, it can scavenge free radicals and prevent oxidative damage to cells. It has also been shown to inhibit the growth of bacteria and fungi by disrupting their cell membranes.
Effets Biochimiques Et Physiologiques
Sodium;2-hydroxypropane-1,2,3-tricarboxylate;iron(2+) has several biochemical and physiological effects. It has been shown to increase hemoglobin levels in the blood, which can help treat anemia. It can also improve the absorption of iron in the intestines, making it an effective iron supplement. Additionally, it has been shown to reduce inflammation and oxidative stress in various tissues, which can have a protective effect against various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
Sodium;2-hydroxypropane-1,2,3-tricarboxylate;iron(2+) has several advantages for lab experiments. It is relatively inexpensive and easy to synthesize, making it an accessible compound for researchers. Additionally, it has a wide range of potential applications, making it a versatile compound for various research fields. However, its solubility in water can make it difficult to work with in certain experiments, and its stability can be affected by changes in pH and temperature.
Orientations Futures
There are several future directions for research on sodium;2-hydroxypropane-1,2,3-tricarboxylate;iron(2+). One potential area of research is its use in cancer treatment, as it has been shown to induce apoptosis in cancer cells. Additionally, its antimicrobial properties make it a potential candidate for the development of new antibiotics. Finally, its antioxidant and anti-inflammatory properties make it a promising compound for the treatment of various diseases that involve oxidative stress and inflammation.
In conclusion, sodium;2-hydroxypropane-1,2,3-tricarboxylate;iron(2+) is a chemical compound that has significant potential in medicine and biotechnology. Its synthesis is relatively simple, and it has a wide range of potential applications. Its biological effects are well-documented, and it has several advantages for lab experiments. There are several future directions for research on this compound, and it is likely to continue to be an important area of study in the future.
Méthodes De Synthèse
The synthesis of sodium;2-hydroxypropane-1,2,3-tricarboxylate;iron(2+) involves the reaction of iron(Sodium;2-hydroxypropane-1,2,3-tricarboxylate;iron(2+)) chloride with sodium citrate in an aqueous solution. The resulting product is a greenish-blue crystalline solid that is soluble in water and has a slightly acidic taste. The synthesis of this compound is relatively simple and can be easily scaled up for industrial production.
Applications De Recherche Scientifique
Sodium;2-hydroxypropane-1,2,3-tricarboxylate;iron(2+) has been extensively studied for its potential applications in medicine and biotechnology. It has been shown to have antimicrobial, antioxidant, and anti-inflammatory properties. Additionally, it has been investigated for its potential use in cancer treatment, as it has been shown to induce apoptosis in cancer cells.
Propriétés
Numéro CAS |
144314-88-5 |
|---|---|
Nom du produit |
Sodium;2-hydroxypropane-1,2,3-tricarboxylate;iron(2+) |
Formule moléculaire |
C6H5FeNaO7 |
Poids moléculaire |
267.93 g/mol |
Nom IUPAC |
sodium;2-hydroxypropane-1,2,3-tricarboxylate;iron(2+) |
InChI |
InChI=1S/C6H8O7.Fe.Na/c7-3(8)1-6(13,5(11)12)2-4(9)10;;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;/q;+2;+1/p-3 |
Clé InChI |
KXFFQVUPQCREHA-UHFFFAOYSA-K |
SMILES |
C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Na+].[Fe+2] |
SMILES canonique |
C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Na+].[Fe+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



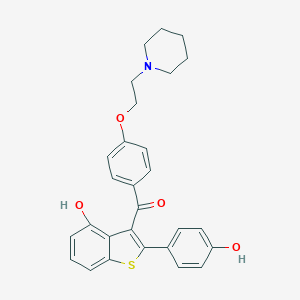
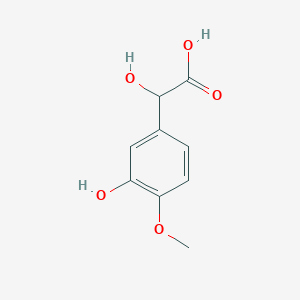
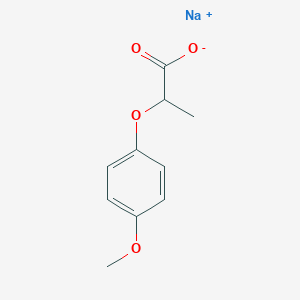
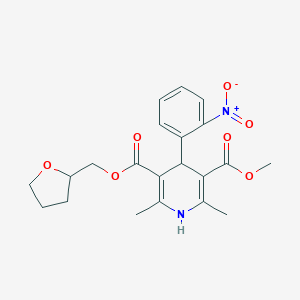
![(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-(2,5-dichloro-3,6-dioxocyclohexa-1,4-dien-1-yl)sulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B138098.png)
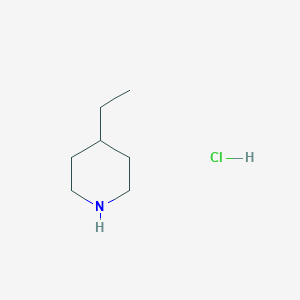
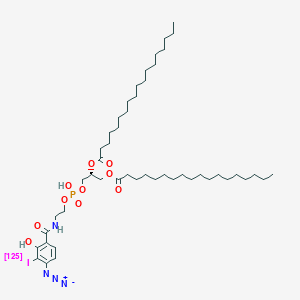
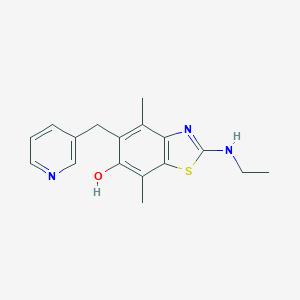
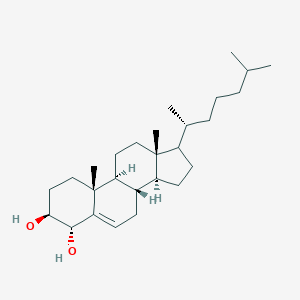
![Bicyclo[2.2.1]hept-2-ene-2-carboxylic acid, methyl ester, (1S)-(9CI)](/img/structure/B138109.png)
